molecular formula C7H8N4O2 B11910490 9-ethyl-3H-purine-2,6-dione CAS No. 37962-92-8

9-ethyl-3H-purine-2,6-dione

Cat. No.: B11910490
CAS No.: 37962-92-8
M. Wt: 180.16 g/mol
InChI Key: DGYYSFOHNFAMAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Xanthine (B1682287) Derivatives and their Significance in Chemical Research

Xanthine and its derivatives are notable for their presence in everyday substances like coffee and tea, with caffeine (B1668208), theophylline (B1681296), and theobromine (B1682246) being the most widely recognized natural methylxanthines. nih.govresearchgate.netnih.gov These compounds are plant alkaloids, and their synthesis in plants is often a defense mechanism against pathogens and predators. nih.gov Beyond these common stimulants, the xanthine scaffold serves as a versatile platform for chemical modifications, allowing researchers to create a diverse library of derivatives. nih.govnih.gov

The significance of xanthine derivatives in chemical research is underscored by their broad spectrum of pharmacological activities. nih.govresearchgate.net These activities stem from their ability to interact with various biological targets. Key mechanisms of action include the inhibition of phosphodiesterase enzymes and the antagonism of adenosine (B11128) receptors. nih.govnih.govontosight.ai The structural rigidity and the potential for diversification at multiple positions (N1, N3, N7, and C8) make the xanthine scaffold an attractive starting point for developing new compounds with tailored properties. nih.govuniroma1.it

The versatility of the xanthine core has prompted extensive research into its synthetic modifications. nih.govresearchgate.net The ability to introduce different functional groups allows for the fine-tuning of a derivative's physicochemical and biological properties. uniroma1.it This has led to the exploration of xanthine derivatives in various research areas, including medicinal chemistry and materials science. nih.govuniroma1.it For instance, N-heterocyclic carbene (NHC) complexes derived from xanthines have been investigated for their catalytic and therapeutic potential. uniroma1.it

PropertyValue
IUPAC Name 9-ethyl-3H-purine-2,6-dione
CAS Number 37962-92-8
Molecular Formula C₇H₈N₄O₂
Molecular Weight 180.17 g/mol
Synonyms 9-Ethylxanthine
Chemical and Physical Properties of this compound. Data sourced from chemsrc.com

Historical Development of Research Methodologies in Xanthine Chemistry

The journey of xanthine chemistry began in the early 19th century with the isolation and characterization of key plant alkaloids, including xanthine itself in 1817 and caffeine in 1820. nih.gov Early research focused on extracting these compounds from natural sources. However, the economic challenges of large-scale extraction spurred the development of chemical synthesis methods. nih.gov

A significant milestone in the synthesis of xanthine derivatives was the development of the Traube synthesis. This classical method, along with other ring-closure and condensation routes, laid the groundwork for creating a wide range of xanthine-based molecules. nih.govnih.gov However, these early methods often faced challenges, which prompted further innovation in synthetic strategies. nih.gov

In recent decades, research has focused on developing more efficient and versatile synthetic methodologies. nih.govresearchgate.net These include one-pot syntheses, the development of xanthine-annelated systems, and various miscellaneous synthetic approaches. nih.govresearchgate.net The goal of these modern techniques is to provide greater diversity in xanthine derivatives for combinatorial chemistry and to overcome the limitations of older methods. nih.gov

The advancement of analytical techniques has also played a crucial role in the evolution of xanthine chemistry. The use of electron paramagnetic resonance (EPR) spectroscopy in the mid-20th century was instrumental in understanding the enzymatic reactions involving xanthine oxidase. nih.gov This enzyme, which catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid, has been a subject of intense study. nih.govrsc.orgnih.gov Modern analytical methods continue to provide deeper insights into the structure and function of xanthine derivatives and their biological interactions.

The ongoing development of synthetic and analytical methodologies continues to expand the potential of the xanthine scaffold in various scientific fields. nih.govrsc.orgnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

37962-92-8

Molecular Formula

C7H8N4O2

Molecular Weight

180.16 g/mol

IUPAC Name

9-ethyl-3H-purine-2,6-dione

InChI

InChI=1S/C7H8N4O2/c1-2-11-3-8-4-5(11)9-7(13)10-6(4)12/h3H,2H2,1H3,(H2,9,10,12,13)

InChI Key

DGYYSFOHNFAMAB-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C1NC(=O)NC2=O

Origin of Product

United States

Molecular Structure, Conformation, and Theoretical Chemistry of 9 Ethyl 3h Purine 2,6 Dione

Aromaticity Assessment of the Purine-2,6-dione (B11924001) Ring System

The classification of the purine-2,6-dione (xanthine) scaffold as aromatic is a subject of detailed computational analysis. While often described as aromatic, the nature of electron delocalization across the two fused rings is not uniform. researchgate.net

The aromaticity of xanthine (B1682287) and its derivatives, such as caffeine (B1668208) and theophylline (B1681296), has been evaluated using the ring-current criterion, a key indicator of delocalized π-electrons. researchgate.net Magnetic response calculations, performed using methods like the B3LYP and CHF/6-31G** ipsocentric levels of theory, provide insight into the induced electron currents in the presence of a magnetic field. researchgate.net

These studies reveal that all xanthine systems exhibit consistent π-electron ring currents that are primarily delocalized around the five-membered imidazole (B134444) moiety. researchgate.net In contrast, the six-membered pyrimidine-dione ring shows more localized features, which are attributed to the circulations of π-electrons on nitrogen and oxygen "lone pairs". researchgate.net Therefore, based on the magnetic criterion, the xanthine core is considered aromatic, but with a 'locally delocalized' ring current concentrated in the imidazole portion of the molecule, a feature also seen in isolated imidazole. researchgate.net

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are indispensable tools for elucidating the molecular and electronic characteristics of xanthine derivatives. These computational methods provide detailed information that complements experimental findings. nih.govnih.gov

Density Functional Theory (DFT) has become a standard method for investigating the properties of xanthine and its derivatives. nih.govnih.gov By applying DFT, researchers can optimize molecular geometries, calculate electronic structures, and predict spectroscopic properties. nih.govusst.edu.cn For instance, the DFT/B3LYP level of theory has been successfully used to study the impact of different solvents on the geometric structure and vibrational spectra of xanthine. nih.gov

These calculations help determine the most stable tautomeric forms and conformations of the molecule. nih.govacs.org Key findings from DFT studies on xanthines include:

Molecular Stability: The stability of the molecule can be enhanced by solvent polarity. nih.gov

Charge Distribution: DFT allows for the calculation of atomic charges and dipole moments, revealing how charge is distributed across the molecule and the potential for intramolecular charge transfer. nih.gov

Vibrational Spectra: Theoretical vibrational frequencies can be calculated and compared with experimental data from infrared spectroscopy, with good agreement often observed. nih.govcore.ac.uk For example, studies have noted that C=O and N-H stretching vibrations tend to shift to lower frequencies as the dielectric medium increases, which is indicative of intermolecular hydrogen bonding. nih.gov

A study on a novel pyrimidine (B1678525) derivative, a related heterocyclic system, utilized DFT to confirm its stability, highlighting a large energy gap, high ionization potential, and low electron affinity. mdpi.com Such analyses of HOMO-LUMO energy gaps and molecular electrostatic potential (MEP) maps are crucial for understanding chemical reactivity. mdpi.comnih.gov

Quantum chemical calculations are extensively used to predict Nuclear Magnetic Resonance (NMR) parameters, which are then correlated with experimental spectroscopic data to confirm structural assignments. researchgate.netpageplace.de The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shieldings. pageplace.de

Theoretical studies on xanthine derivatives often employ various DFT functionals (such as B3LYP, CAM-B3LYP, and PBE1PBE) to predict 1H and 13C chemical shifts. researchgate.netresearchgate.net The accuracy of these predictions can be improved by incorporating solvent effects using models like the Polarizable Continuum Model (PCM). researchgate.net

Experimental 13C-NMR investigations of xanthine and its N-methylated derivatives provide valuable data for comparison. The chemical shifts observed are influenced by factors like N-methylation and protonation, and approximate correlations have been found between these shifts and the calculated π-electron densities at the carbon atoms. researchgate.net

Table 1: Experimental and Theoretical 13C Chemical Shifts (δ, ppm) for Theophylline in Water This table illustrates the correlation between experimental NMR data and theoretical values calculated using different DFT functionals. The data is based on studies of theophylline, a close analog of 9-ethyl-3H-purine-2,6-dione.

Carbon AtomExperimental (D₂O) researchgate.netASEC Model (B3LYP) researchgate.netASEC Model (CAM-B3LYP) researchgate.netASEC Model (PBE1PBE) researchgate.net
C2 152.9OverestimatedOverestimated by ~3%Overestimated by ~4%
C4 156.4OverestimatedOverestimatedOverestimated
C5 108.1OverestimatedOverestimatedOverestimated
C6 142.3OverestimatedOverestimatedOverestimated
C8 149.8OverestimatedOverestimatedOverestimated
Data derived from qualitative descriptions in the source material. researchgate.net

Density Functional Theory (DFT) Applications in Xanthine Research

Conformational Analysis and Intramolecular Hydrogen Bonding in Xanthine Derivatives

The three-dimensional structure and conformational flexibility of xanthine derivatives are critical to their function. Conformational analysis investigates the different spatial arrangements (conformers) a molecule can adopt due to the rotation around single bonds. mdpi.com

In studies of precursors for 8-substituted xanthine derivatives, a duplication of NMR signals was observed. mdpi.com This phenomenon was attributed to the partial double bond character of an external amide bond, leading to a low rotational barrier and the presence of distinct trans and cis conformers in solution. mdpi.com Dynamic and 2D-NMR experiments, along with DFT calculations, were used to analyze this equilibrium. mdpi.com

Intramolecular hydrogen bonding (IHB) is a significant stabilizing interaction that can dictate the preferred conformation of a molecule. researchgate.netnih.govmdpi.com In the case of the 6-amino-5-carboxamidouracil precursors, however, X-ray crystallography revealed that the crystal structure was formed mainly by intermolecular hydrogen bonds, with no observation of intramolecular hydrogen bonding. mdpi.com Nonetheless, the potential for IHB in flexible xanthine derivatives remains an important consideration in conformational studies, as it can play a central role in the structure and reactivity of biologically active molecules. nih.govmdpi.comacs.org Studies on other purine (B94841) derivatives have shown that the stability of hydrogen-bonded complexes depends significantly on the number and geometry of the hydrogen bonds formed. acs.org

Molecular Interactions and Mechanistic Studies of 9 Ethyl 3h Purine 2,6 Dione and Xanthine Derivatives

Investigation of Ligand-Target Binding Affinities

The binding affinity of xanthine (B1682287) derivatives to their molecular targets, primarily adenosine (B11128) receptors and phosphodiesterases, is a critical determinant of their pharmacological activity. This section explores the intricacies of these interactions, focusing on the mechanistic insights gained from ligand binding studies and the impact of structural modifications on receptor affinity and selectivity.

Adenosine Receptor Ligand Binding Studies: Mechanistic Insights into Interaction and Selectivity

Xanthine derivatives are well-known for their antagonistic activity at adenosine receptors. windows.net The interaction is competitive, meaning they vie with the endogenous ligand, adenosine, for binding to the receptor. windows.net The potency of these compounds as adenosine antagonists often surpasses their ability to inhibit phosphodiesterases. windows.net

The affinity of xanthine derivatives can vary significantly across the different adenosine receptor subtypes (A1, A2A, A2B, and A3). For instance, 1,3-dipropyl-8-(2-amino-4-chlorophenyl)xanthine (B1212481) (PACPX) has demonstrated high potency as an antagonist at A1 receptors, with Ki-values ranging from 0.3 to 8.6 nmol/l. nih.gov In contrast, 1,3-diethyl-8-phenylxanthine (B14048) is a potent A2 antagonist, with a Ki of 0.2 µmol/l in human platelets. nih.gov The development of radioligands like [3H]ZM241385 has been instrumental in characterizing the A2B adenosine receptor subtype. acs.org

Studies on tricyclic xanthine derivatives have revealed that introducing a basic side chain can enhance water solubility, a crucial property for bioavailability. nih.govrsc.org Furthermore, modifications such as adding a CH2CONH linker between a (CH2)2NEt2 group and a phenoxy moiety have been shown to increase affinity for A1, A2A, A2B, and A3 receptor subtypes. nih.gov

Impact of Substituent Modifications on Receptor Affinity and Selectivity Profiles

The affinity and selectivity of xanthine derivatives for adenosine receptors are profoundly influenced by the nature and position of their substituents. researchgate.net

Position 1 and 3: Alkyl substitutions at the N1 and N3 positions are crucial for high affinity. researchgate.net For example, replacing the 1- and 3-methyl groups with propyl groups in 7- and 8-substituted 8-azatheophylline significantly increases affinity for A1 receptors. researchgate.net 1,3-Diethyl-substituted derivatives have shown high affinity for A1 adenosine receptors. frontiersin.org

Position 7: Substitutions at the 7-position generally lead to a decrease in adenosine receptor antagonism. windows.netnih.gov

Position 8: Phenyl substitutions at the 8-position considerably enhance antagonist potency at both A1 and A2 receptors. windows.netnih.gov Some 8-phenylxanthine (B3062520) derivatives exhibit remarkable selectivity for A1 receptors. nih.gov For instance, 8-phenyltheophylline (B1204217) is approximately 700 times more potent at A1 receptors than at A2 receptors. nih.gov

Position 9: Substitution at the 9-position of the purine (B94841) ring has been found to decrease adenosine receptor affinity. researchgate.net

The following table summarizes the binding affinities of selected xanthine derivatives for different adenosine receptor subtypes.

CompoundReceptor SubtypeKi (nM)
1,3-dipropyl-8-(2-amino-4-chlorophenyl)xanthine (PACPX)A10.3 - 8.6
1,3-diethyl-8-phenylxanthineA2200
8-phenyltheophyllineA1~700x more potent than A2
1,3-dipropyl-7-cyclopentyl-8-azaxanthineA1High
1-propyl-8-p-sulfophenylxanthineHuman A2B53
8-[4-(2-Hydroxyethylamino)-2-oxoethoxy)phenyl]-1-propylxanthineA2B1
1-butyl-8-[4-(4-benzyl)piperazino-2-oxoethoxy)phenyl]xanthineA2B1
2-(3,4-dimethoxyphenyl)-N-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yl]acetamideHuman A2B38

Phosphodiesterase Inhibition Mechanisms: Focus on Enzyme-Ligand Interactions

Xanthine derivatives are non-selective inhibitors of phosphodiesterases (PDEs), enzymes that break down cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). pharmacologyeducation.org This inhibition leads to an increase in the intracellular levels of these second messengers. wikipedia.org While this was once considered their primary mechanism of action, it is now understood that their effects on adenosine receptors are often more significant at therapeutic concentrations. windows.net

Different xanthine derivatives exhibit varying potencies against different PDE isoforms. For example, a study on four related xanthine derivatives found that propentofylline (B1679635) was the most potent inhibitor of the cGMP-stimulated PDE II, with an IC50 of 20 microM. nih.gov The same study showed that only torbafylline (B34038) and pentoxifylline (B538998) were more effective at inhibiting the calcium plus calmodulin-stimulated activity of PDE I than its basal activity. nih.gov Another study found a strong positive correlation between the IC50 values for cGMP PDE inhibition by xanthine derivatives and their EC50 values for relaxing trachealis smooth muscle, suggesting that PDE inhibition is a key mechanism in this effect. nih.gov

The development of selective PDE inhibitors has led to a better understanding of the roles of different PDE subtypes. pharmacologyeducation.org For instance, PDE3 inhibitors are used as cardiotonic agents, while PDE4 inhibitors have anti-inflammatory effects, and PDE5 inhibitors are used to treat erectile dysfunction. pharmacologyeducation.org

Interaction with Nucleic Acids (e.g., DNA)

The structural similarity of xanthines to the purine bases adenine (B156593) and guanine (B1146940) allows them to interact with nucleic acids. nih.gov These interactions can involve the formation of hydrogen bonds and can lead to the insertion of xanthine molecules into DNA structures. nih.gov

Spectroscopic Probes of DNA-Xanthine Binding Mechanisms

Spectroscopic techniques have been instrumental in elucidating the binding of xanthine derivatives to DNA. Studies using UV absorption and Fourier transform infrared (FTIR) spectroscopy have shown that methylxanthines like theophylline (B1681296), theobromine (B1682246), and caffeine (B1668208) bind effectively to DNA in a dose-dependent manner. plos.org The binding constants for these interactions have been determined to be in the range of 10^3 M-1. plos.org

Femtosecond fluorescence spectroscopy has revealed that xanthines undergo ultrafast excited state relaxation, similar to DNA and RNA building blocks. nih.gov FTIR analysis has indicated that these molecules interact with all the base pairs of DNA (A-T and G-C) and the phosphate (B84403) group through hydrogen bond interactions. plos.org

The binding affinity of xanthines to DNA is influenced by the state of the DNA. For example, methylxanthines show enhanced binding to DNA during helix-coil transitions compared to its native double-helical structure. plos.org

Influence of Divalent Metal Ions on Nucleic Acid-Xanthine Interactions

Divalent metal ions, such as Mg2+, can play a significant role in the interaction between xanthines and nucleic acids. plos.org In the context of riboswitches, which are RNA segments that can bind small molecules to regulate gene expression, metal ions are crucial for ligand recognition. oup.comnih.gov

Crystallographic studies of a xanthine riboswitch have revealed that a Mg2+ ion is directly involved in binding xanthine by coordinating to the O6 of xanthine and a backbone phosphate oxygen. oup.comnih.gov This metal ion-mediated interaction is key to the high specificity of the riboswitch for its ligand. oup.comnih.gov Isothermal titration calorimetry experiments have confirmed that the binding of xanthine to the NMT1 RNA requires a Mg2+ concentration of at least 0.5 mM, with optimal binding occurring at concentrations around 5 mM or higher. oup.com

Formation of Metal Complexes with Xanthine-Derived Ligands

Xanthine derivatives, a class of naturally occurring compounds that includes caffeine, theophylline, and theobromine, serve as versatile precursors for N-heterocyclic carbene (NHC) ligands. mdpi.comresearchgate.net These ligands form stable complexes with a variety of transition metals, leading to compounds with diverse applications. The formation of these metal complexes often involves the initial synthesis of a xanthinium salt, which then acts as the NHC precursor.

The interaction of xanthine and its derivatives with metal ions is a significant area of research in inorganic and structural chemistry, as it can provide insights into the coordination mechanisms of these biologically important molecules with metals. researchgate.net Studies have shown that unsubstituted purines typically coordinate to metals through an imidazole (B134444) nitrogen atom. researchgate.net In the context of 9-ethyl-3H-purine-2,6-dione and other N9-substituted xanthines, the focus shifts to the formation of N-heterocyclic carbene complexes where the metal center is bonded to the C8 carbon of the purine ring.

The synthesis of N-heterocyclic carbene (NHC) complexes from xanthine precursors is a well-established method for creating a diverse range of organometallic compounds. mdpi.comresearchgate.net This process typically begins with the N-alkylation of a xanthine derivative to form a xanthinium salt. mdpi.com For instance, xanthine derivatives such as 1,3,7-trimethylxanthine can be readily ethylated at the N9 position using alkylating agents like ethyl tosylate or diethyl sulfate (B86663). mdpi.com The resulting xanthinium salts serve as direct precursors for the NHC ligands.

The formation of the NHC complex is then achieved by reacting the xanthinium salt with a metal precursor, often a metal oxide or acetate, which facilitates the deprotonation of the C8 position of the xanthine ring and subsequent coordination of the carbene to the metal center. mdpi.comacs.org A common method involves the use of silver(I) oxide (Ag₂O) as a carbene transfer agent. researchgate.netacs.org This reaction leads to the formation of a silver(I)-NHC complex, which can then be used in transmetalation reactions to generate complexes with other transition metals. mdpi.comacs.org

Characterization of these NHC complexes is performed using various spectroscopic techniques. 13C NMR spectroscopy is particularly diagnostic, with the chemical shift of the carbene-carbon atom providing clear evidence of complex formation. mdpi.com For example, in silver(I)-NHC complexes derived from xanthines, the carbene-carbon resonance typically appears in the range of 187-197 ppm. mdpi.comsemanticscholar.org In the case of rhodium complexes, coupling between the 13C nucleus of the carbene and the 103Rh nucleus can be observed. mdpi.com X-ray diffraction is another crucial technique used to determine the solid-state structures of these complexes, providing precise information on bond lengths and angles. mdpi.comacs.orgwhiterose.ac.uk

Table 1: Selected 13C NMR Chemical Shifts for Carbene-Carbon in Xanthine-Derived NHC Complexes

Complex Metal Carbene-Carbon (C-M) Chemical Shift (ppm) Reference
[Ag(1,3-dimethyl-7-benzyl-9-ethylxanthine-8-ylidene)(NH₃)]PF₆ Ag(I) 197.15 mdpi.com
[Ag(1,3-dimethyl-7-(4-chlorobenzyl)-9-ethylxanthine-8-ylidene)Cl] Ag(I) ~187 semanticscholar.org
[Ag(1,3,7-trimethyl-9-ethylxanthine-8-ylidene)Cl] Ag(I) ~187 semanticscholar.org
NHC Silver(I) Complex (from caffeine) Ag(I) 187.1 acs.org

The exploration of silver(I) and other transition metal xanthine-carbene complexes has revealed a rich coordination chemistry and a wide array of potential applications. mdpi.com Silver(I)-NHC complexes derived from xanthines are particularly noteworthy and have been extensively studied. mdpi.commdpi.com These complexes are often synthesized by reacting a xanthinium salt with silver(I) oxide. mdpi.comacs.org The nature of the resulting silver complex can be influenced by the reaction conditions and the counter-ion present. For instance, using xanthinium hexafluorophosphate (B91526) salts in the presence of ammonia (B1221849) yields cationic ammine complexes, while the use of xanthinium chloride salts leads to the formation of neutral silver(I) carbene chloride complexes. mdpi.com

The solid-state structures of these silver complexes, as determined by X-ray crystallography, show interesting variations. For example, some silver(I) chloride complexes exist as chloro-bridged dimers with three-coordinate silver atoms. semanticscholar.org The Ag-C bond lengths in these complexes are typically around 2.05 to 2.08 Å. whiterose.ac.uk

A key feature of these silver(I)-NHC complexes is their utility as transmetalation agents, allowing for the synthesis of a broad spectrum of other transition metal complexes. mdpi.comacs.org This method has been successfully employed to prepare gold(I), ruthenium(II), rhodium(I), and rhodium(III) complexes from their corresponding silver precursors. mdpi.com This versatility makes xanthine-derived NHC ligands valuable building blocks in organometallic chemistry. mdpi.com The resulting transition metal complexes have been investigated for various applications, including catalysis and medicinal chemistry. mdpi.commdpi.com

Table 2: Selected Bond Lengths and Angles in Silver(I)-NHC Complexes Derived from Xanthines

Complex Ag-C Bond Length (Å) Ag-O/Cl Bond Length (Å) C-Ag-O/Cl Bond Angle (°) Reference
Silver(I)-NHC complex 3b 2.052(7) 2.120(5) (Ag-O) 168.6-171.6 whiterose.ac.uk
Silver(I)-NHC complex 3c 2.078(3) - 168.6-171.6 whiterose.ac.uk
Silver(I)-NHC complex 3d 2.068(4) - 168.6-171.6 whiterose.ac.uk
[Ag(NHC)Cl] dimer (9) - 2.44 (Ag-Cl), 2.72 (Ag-Cl) - semanticscholar.org
Ag(I)-NHC (C5) 2.067(10) 2.131(9) (Ag-O) 175.7(4) whiterose.ac.uk
Ag(I)-NHC (C7) 2.060(3) 2.104(2) (Ag-O) 171.80(12) whiterose.ac.uk

Analytical Methodologies for Research on 9 Ethyl 3h Purine 2,6 Dione and Purine Alkaloids

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for isolating and quantifying 9-ethyl-3H-purine-2,6-dione and other purine (B94841) alkaloids from complex mixtures. These techniques leverage the differential partitioning of compounds between a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC) in Purine Alkaloid Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of purine alkaloids due to its high resolution and sensitivity. tandfonline.comoup.com The versatility of HPLC allows for the simultaneous determination of multiple purine alkaloids and other related compounds in various matrices. tandfonline.comoup.com

A typical HPLC setup for purine alkaloid analysis involves a reversed-phase column, often a C18 or an amide-C16 column, which separates compounds based on their hydrophobicity. tandfonline.comresearchgate.net Gradient elution, where the composition of the mobile phase is changed over time, is commonly employed to achieve optimal separation of a wide range of compounds with varying polarities. tandfonline.comoup.comacs.org The mobile phase often consists of an aqueous solution, sometimes with a small percentage of acid like formic or acetic acid to improve peak shape, and an organic modifier such as acetonitrile (B52724). tandfonline.comoup.comacs.org

Detection is frequently carried out using a UV detector, as purine alkaloids exhibit strong absorbance in the ultraviolet region of the electromagnetic spectrum. tandfonline.com A detection wavelength of around 270-280 nm is often optimal for many purine alkaloids. tandfonline.com The use of an internal standard, a compound with similar properties to the analytes that is added to the sample in a known concentration, can improve the precision and accuracy of quantification. tandfonline.com

Table 1: Example HPLC Parameters for Purine Alkaloid Analysis

ParameterConditionReference
Column C18 or Amide-C16 tandfonline.comresearchgate.net
Mobile Phase Acetonitrile/Water with Formic or Acetic Acid tandfonline.comoup.comacs.org
Elution Gradient tandfonline.comoup.comacs.org
Detection UV (270-280 nm) tandfonline.com
Internal Standard e.g., 8-chlorotheophylline tandfonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Qualitative and Quantitative Analysis

The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a powerful tool for both the identification and quantification of purine alkaloids. nih.govnih.govroyalsocietypublishing.org This technique combines the superior separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry. nih.govnih.govroyalsocietypublishing.org LC-MS is particularly valuable for analyzing complex samples and for identifying unknown compounds. nih.govnih.govroyalsocietypublishing.org

In an LC-MS system, the eluent from the HPLC column is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of thermally labile and polar molecules like purine alkaloids without significant fragmentation. waters.com The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio (m/z), providing information about the molecular weight of the compounds. acs.org

For quantitative analysis, LC-MS can be operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes, which offer enhanced sensitivity and selectivity by focusing on specific ions characteristic of the target analytes. nih.gov The development of ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (UHPLC-MS/MS) has further improved the speed and sensitivity of purine alkaloid analysis. tea-science.com

Spectroscopic Characterization Techniques

Spectroscopic techniques are vital for elucidating the molecular structure of this compound and its analogs. These methods probe the interaction of molecules with electromagnetic radiation to provide detailed information about their atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of organic molecules. researchgate.netnih.gov Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are employed to establish the connectivity of atoms within a molecule. nih.govacs.org

In ¹H NMR, the chemical shifts, integration, and coupling patterns of the proton signals provide information about the electronic environment and neighboring protons for each hydrogen atom in the molecule. acs.org For instance, the signals corresponding to the ethyl group in this compound would appear as a characteristic quartet and triplet. ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. acs.org Two-dimensional NMR techniques, such as COSY and HMBC, can be used to establish correlations between protons and carbons, further confirming the molecular structure. acs.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental tool for determining the molecular weight of a compound and for gaining insights into its structure through fragmentation analysis. nih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the elemental composition of a molecule. nih.gov

When a molecule is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments, known as the mass spectrum, is often unique to a particular compound and can be used as a "fingerprint" for identification. acs.org Analysis of the fragmentation pattern can help to piece together the structure of the original molecule. For example, the loss of an ethyl group from the molecular ion of this compound would be a characteristic fragmentation pathway observed in its mass spectrum.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. researchgate.net These techniques are based on the principle that molecules absorb radiation at specific frequencies that correspond to the vibrations of their chemical bonds. researchgate.net

IR spectroscopy is particularly useful for identifying characteristic functional groups such as carbonyl (C=O) groups, which are present in the purine-2,6-dione (B11924001) ring system, and N-H bonds. iucr.orgiucr.orgnih.gov The stretching vibrations of these bonds give rise to strong absorption bands in the IR spectrum. iucr.orgiucr.orgnih.gov Raman spectroscopy can provide complementary information and is particularly sensitive to non-polar bonds. researchgate.net The combination of IR and Raman spectroscopy can offer a more complete picture of the vibrational modes of a molecule. researchgate.net

UV-Visible Absorption Spectroscopy for Electronic Transitions and Interaction Studies

UV-Visible absorption spectroscopy is a valuable technique for investigating the electronic transitions within molecules and studying their interactions with other substances. In the context of purine alkaloids, including xanthine (B1682287) derivatives, this method provides insights into their electronic structure and binding affinities.

The absorption of UV-Vis light by purine alkaloids is attributed to π-π* and n-π* electronic transitions within the purine ring system, which contains multiple chromophores (covalently bonded groups responsible for light absorption). ijprajournal.com The position and intensity of the absorption bands can be influenced by the solvent and the presence of interacting molecules. For instance, studies on the interaction of methylxanthines like theophylline (B1681296), theobromine (B1682246), and caffeine (B1668208) with DNA have utilized UV-Vis spectroscopy to observe changes in the DNA's absorption spectrum upon binding, allowing for the calculation of binding constants. nih.gov Similarly, the interaction of flavonoids with xanthine oxidase, a purine-metabolizing enzyme, has been investigated using this technique to understand conformational changes in the enzyme upon inhibitor binding. researchgate.net

The UV spectra of novel xanthine derivatives are often recorded to determine their maximum absorption wavelengths, which is crucial for developing quantitative analytical methods. cellulosechemtechnol.ro For example, the UV-Vis spectra of nedaplatin-alkaloid complexes have been compared to those of nedaplatin-nucleobase complexes to confirm the formation of adducts. mdpi.com The absorbance maxima for nedaplatin-alkaloid complexes were observed at approximately 225 nm and 270 nm. mdpi.com In another study, the UV-Vis spectra of theobromine and caffeine salts with 2,6-dihydroxybenzoic acid showed absorption maxima at 274 nm, and these data were used to determine the solubility of the salts. iucr.org

Below is a table summarizing the application of UV-Visible absorption spectroscopy in the study of purine alkaloids.

ApplicationAnalytesKey Findings
Interaction StudiesMethylxanthines (Theophylline, Theobromine, Caffeine) and DNAChanges in the UV spectra of DNA upon binding of methylxanthines were used to calculate binding constants. nih.gov
Interaction StudiesFlavonoids and Xanthine OxidaseUV-Vis spectroscopy was used to monitor conformational changes in xanthine oxidase upon binding of flavonoid inhibitors. researchgate.net
Method DevelopmentNovel Xanthine DerivativesDetermination of maximum absorption wavelengths for the development of HPLC methods. cellulosechemtechnol.ro
Interaction ConfirmationNedaplatin (B1678008) and Purine AlkaloidsComparison of UV-Vis spectra confirmed the formation of complexes between nedaplatin and alkaloids. mdpi.com
Solubility DeterminationTheobromine and Caffeine SaltsUV-Vis spectroscopy was used to create calibration curves and determine the solubility of the synthesized salts. iucr.org

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) is a powerful analytical technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. This method provides precise information on bond lengths, bond angles, and the packing of molecules in the crystal lattice, which is crucial for understanding the physicochemical properties of a compound.

In the study of purine derivatives, XRD has been instrumental in elucidating their solid-state structures. For instance, the crystal structure of xanthine itself was determined using a combination of 3D electron diffraction (3D-ED) from microcrystals, powder XRD, and DFT-D calculations. cardiff.ac.uk This revealed a layered structure with planar hydrogen-bonded sheets. cardiff.ac.uk The crystal structures of other purines, such as adenine (B156593), guanine (B1146940), and hypoxanthine (B114508), also exhibit layered arrangements with hydrogen-bonded sheets. cardiff.ac.uk

The solid-state structures of various xanthine derivatives have been determined by single-crystal XRD. For example, the molecular structures of silver(I)-N-heterocyclic carbene complexes derived from xanthines have been elucidated, showing linear coordination around the silver atom. nih.gov Similarly, the crystal structures of novel xanthine derivatives containing a pyrethroid moiety have been confirmed by single-crystal X-ray diffraction, providing definitive structural information. acs.orgacs.org The crystal structure of 8-chloro-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione was determined to be orthorhombic with space group Pbca. researchgate.net

The table below presents crystallographic data for selected purine derivatives.

CompoundCrystal SystemSpace GroupReference
XanthineMonoclinicP2₁/c (most likely) cardiff.ac.uk
8-chloro-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dioneOrthorhombicPbca researchgate.net
Theobrominium 2,6-dihydroxybenzoate-- iucr.org
Caffeinium 2,6-dihydroxybenzoate-- iucr.org

Development and Validation of Analytical Methods for Xanthine Derivatives

The development and validation of analytical methods are essential for the accurate and reliable quantification of xanthine derivatives in various matrices, including pharmaceutical formulations and biological fluids. researchgate.netnih.gov High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose due to its high resolution, sensitivity, and specificity. cellulosechemtechnol.roijdra.com

The development of an HPLC method typically involves optimizing the stationary phase (e.g., C18 column), mobile phase composition, flow rate, and detector wavelength. cellulosechemtechnol.roitmedicalteam.plresearchgate.netitmedicalteam.pl For instance, a reversed-phase HPLC method for caffeine analysis used a C18 column with a mobile phase of water and acetonitrile (60:40 v/v) and UV detection at 273 nm. itmedicalteam.plitmedicalteam.pl Another study aimed to develop a suitable HPLC method for a series of 8 new xanthine derivatives using a Phenomenex C18 column and a mobile phase consisting of a disodium (B8443419) phosphate (B84403) solution, acetonitrile, and methanol. cellulosechemtechnol.ro

Method validation is performed according to guidelines from organizations like the International Conference on Harmonisation (ICH) to ensure the method is suitable for its intended purpose. itmedicalteam.plitmedicalteam.pl Validation parameters typically include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). itmedicalteam.plresearchgate.netitmedicalteam.pl

Specificity ensures that the analytical signal is solely from the analyte of interest.

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte. itmedicalteam.pl A good correlation coefficient (R²) is indicative of good linearity. itmedicalteam.pl

Accuracy is the closeness of the measured value to the true value and is often assessed through recovery studies. itmedicalteam.plresearchgate.netscitepress.org

Precision refers to the closeness of repeated measurements and is expressed as the relative standard deviation (%RSD). researchgate.net

LOD is the lowest concentration of an analyte that can be detected, while LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. itmedicalteam.plresearchgate.net

The table below summarizes the validation parameters for an HPLC method for the determination of caffeine.

Validation ParameterAcceptance CriteriaResultReference
Linearity (R²)≥ 0.9990.998 itmedicalteam.pl
Accuracy (Recovery)-97.4-98.6% researchgate.net
Precision (%RSD)< 1%< 1% researchgate.net

In addition to HPLC, other techniques like UV-visible spectrophotometry and hyphenated techniques such as liquid chromatography-mass spectrometry (LC-MS) are also employed for the analysis of xanthine derivatives. researchgate.netnih.gov

Biosynthetic Pathways and Metabolic Research of Purine Alkaloids Contextual to Xanthine

Elucidation of Core Metabolic Pathways Leading to Purine (B94841) Alkaloids

The primary precursor for the biosynthesis of major purine alkaloids is xanthosine (B1684192). igem.orgocha-festival.jp Xanthosine itself can be derived from several routes within the plant's purine nucleotide pool, including de novo purine biosynthesis, the degradation of adenine (B156593) and guanine (B1146940) nucleotides (the AMP and GMP routes), and the S-adenosyl-L-methionine (SAM) cycle. igem.orgmdpi.commdpi.com

Once xanthosine is formed, the main biosynthetic pathway to caffeine (B1668208) is generally recognized as a four-step sequence: nih.govigem.org

Xanthosine → 7-methylxanthosine (B1261978)

7-methylxanthosine → 7-methylxanthine (B127787)

7-methylxanthine → Theobromine (B1682246) (3,7-dimethylxanthine)

Theobromine → Caffeine (1,3,7-trimethylxanthine)

This pathway involves three methylation steps and one nucleosidase reaction that removes the ribose group from 7-methylxanthosine to yield 7-methylxanthine. mdpi.comresearchgate.net

Alternative pathways have also been identified, stemming from the broad substrate specificity of the enzymes involved. For instance, in some plants, a pathway involving paraxanthine (B195701) (1,7-dimethylxanthine) may occur, though it is considered a minor route. genome.jpimrpress.com The specific dominant pathway can vary between different plant genera. For example, while the xanthosine methylation pathway is prominent in coffee and tea, other routes might be more significant in other species. royalsocietypublishing.org

The following interactive table outlines the major and minor biosynthetic pathways for purine alkaloids.

PrecursorIntermediate 1Intermediate 2Final ProductPathway Description
Xanthosine7-methylxanthosine7-methylxanthineTheobromineMain pathway in many caffeine-producing plants. nih.gov
7-methylxanthineTheobromine-CaffeineFinal steps in the main caffeine biosynthetic pathway. ocha-festival.jp
Xanthine (B1682287)3-methylxanthineTheophylline (B1681296)CaffeineAn alternative pathway observed in some plant species. royalsocietypublishing.org
7-methylxanthineParaxanthine-CaffeineA minor pathway for caffeine biosynthesis. genome.jp

Enzymatic Studies of Purine Alkaloid Metabolism, including Xanthine Methyltransferases

The key enzymes driving the biosynthesis of purine alkaloids are a group of S-adenosyl-L-methionine (SAM)-dependent N-methyltransferases (NMTs). ocha-festival.jproyalsocietypublishing.org These enzymes catalyze the transfer of a methyl group from SAM to the nitrogen atoms of the purine ring.

Xanthosine Methyltransferase (XMT) : This enzyme, also referred to as 7-methylxanthosine synthase, catalyzes the first committed step in the main caffeine biosynthetic pathway: the methylation of xanthosine to form 7-methylxanthosine. researchgate.netnih.gov Studies have shown that the substrate for this reaction is likely the monoanionic form of xanthosine. nih.gov

N -methylnucleosidase : This enzyme is responsible for the conversion of 7-methylxanthosine to 7-methylxanthine by cleaving the ribose moiety. researchgate.net

Caffeine Synthase (CS) and Theobromine Synthase (TS) : These enzymes are responsible for the subsequent methylations. Caffeine synthase is often a bifunctional enzyme that can catalyze the final two steps of caffeine synthesis: the conversion of 7-methylxanthine to theobromine and theobromine to caffeine. ocha-festival.jpnih.gov In some plants, these steps are catalyzed by distinct enzymes, such as 7-methylxanthine methyltransferase (MXMT) or theobromine synthase (TS), and caffeine synthase (CS). frontiersin.orgacs.org The substrate specificity of these enzymes is a critical factor in determining the final purine alkaloid profile of a plant. nih.gov For instance, a single amino acid difference in the enzyme can alter its activity from a bifunctional caffeine synthase to a monofunctional theobromine synthase. nih.gov

The table below summarizes the key enzymes and their roles in purine alkaloid biosynthesis.

EnzymeAbbreviationFunctionPathway Step
Xanthosine MethyltransferaseXMTMethylates xanthosine to 7-methylxanthosine. researchgate.netnih.govStep 1
N-methylnucleosidase-Converts 7-methylxanthosine to 7-methylxanthine. researchgate.netStep 2
7-methylxanthine MethyltransferaseMXMTMethylates 7-methylxanthine to theobromine. frontiersin.orgStep 3
Theobromine SynthaseTSMethylates 7-methylxanthine to theobromine. researchgate.netStep 3
Caffeine SynthaseCSCatalyzes the conversion of 7-methylxanthine to theobromine and theobromine to caffeine. ocha-festival.jpnih.govSteps 3 & 4

Molecular Genetic and Gene Expression Profiling in Purine Alkaloid Synthesis

The advent of molecular biology has allowed for the isolation and characterization of the genes encoding the key enzymes in purine alkaloid biosynthesis. The first cloning of a caffeine synthase gene (TCS1) from tea leaves was a significant breakthrough. ocha-festival.jp This has been followed by the identification of homologous genes in coffee and other plants. genome.jpembrapa.br

Gene expression studies have revealed that the synthesis of purine alkaloids is tightly regulated. For example, the expression of the TCS1 gene is significantly higher in the young, developing leaves of tea plants, which correlates with the higher accumulation of caffeine in these tissues. nih.gov Similarly, in coffee plants, the expression of genes for theobromine synthase and caffeine synthase is elevated during fruit development. embrapa.br

Transcriptome analyses have provided a broader view of the genetic regulation of these pathways. mdpi.comfrontiersin.orgacs.org These studies have identified multiple genes encoding N-methyltransferases and have shown that their expression levels can be influenced by factors such as tissue type and the presence of pathway intermediates, suggesting feedback regulation mechanisms. frontiersin.orgacs.org For instance, feeding tea plant tissues with caffeine or theophylline can lead to the downregulation of genes like TCS and MXMT. frontiersin.org

Metabolic engineering efforts have also shed light on the genetic control of this pathway. The suppression of theobromine synthase gene expression in coffee plants using RNA interference (RNAi) resulted in a significant reduction in caffeine content, confirming the crucial role of this gene in the pathway. royalsocietypublishing.org

Future Directions and Emerging Research Avenues in 9 Ethyl 3h Purine 2,6 Dione Chemistry

Innovations in Synthetic Strategies for Novel Xanthine (B1682287) Scaffolds

The chemical synthesis of xanthine derivatives is the primary route for generating structural diversity and novel compounds. researchgate.net While traditional methods like the Traube synthesis have long been a mainstay, current research emphasizes the development of more efficient, versatile, and scalable strategies to build upon the 9-ethyl-3H-purine-2,6-dione framework. researchgate.netnih.gov

Recent progress has focused on several key areas. One-pot synthesis and microwave-assisted procedures are gaining traction for their ability to significantly shorten reaction times and improve yields, even on a gram scale. asianpubs.orgresearchgate.net For instance, the key imidazole (B134444) ring closure step in xanthine synthesis can be accomplished in minutes under microwave irradiation, compared to hours with conventional heating. asianpubs.org

Furthermore, chemists are exploring novel starting materials and reaction pathways to introduce greater variety into the xanthine core. The use of substituted 5,6-diaminouracils as precursors allows for the synthesis of a wide range of 1-, 3-, 7-, and 8-substituted xanthines. nih.gov Hybridization is another emerging strategy, where the xanthine scaffold is combined with other pharmacologically active moieties, such as chalcones, quinolines, or piperazines, to create hybrid molecules with potentially synergistic or novel biological activities. rsc.org These innovative approaches are crucial for expanding the chemical space around the this compound structure, providing a larger library of compounds for biological screening.

Table 1: Emerging Synthetic Strategies for Xanthine Scaffolds

Synthetic Strategy Description Key Advantages Reference(s)
Microwave-Assisted Synthesis Utilizes microwave irradiation to accelerate chemical reactions, particularly the imidazole ring closure step. Dramatically reduced reaction times; high yields. asianpubs.org
One-Pot Synthesis Combines multiple reaction steps into a single procedure without isolating intermediates. Increased efficiency; reduced solvent waste and purification efforts. researchgate.net
Hybrid Molecule Synthesis Covalently links the xanthine scaffold to other bioactive fragments (e.g., chalcones, thiazoles). Potential for multi-target activity or enhanced potency. rsc.org
Novel Precursor Utilization Employs diverse starting materials like substituted diaminopyrimidines or diaminouracils. Allows for the creation of a wide array of substituted xanthine derivatives. nih.govrsc.org

| Acceptorless Dehydrogenative Coupling (ADC) | A green chemistry approach for forming C-N and C-C bonds, used to create 8-substituted purines. | Environmentally friendly; avoids pre-functionalized starting materials. | rsc.org |

Advanced Computational Modeling for Rational Design of Xanthine-Based Chemical Probes

The integration of computational methods has revolutionized drug discovery, moving it from a process of serendipitous discovery to one of rational design. For xanthine derivatives like this compound, these in silico tools are indispensable for predicting biological activity and guiding synthetic efforts. researchgate.netnih.gov

Molecular docking is a foundational technique used to predict how a ligand, such as a xanthine derivative, will bind to the active site of a target protein, like xanthine oxidase or an adenosine (B11128) receptor. nih.govnih.gov This provides crucial insights into the specific interactions (e.g., hydrogen bonds, π-π stacking) that are vital for biological activity. nih.govacs.org Building on this, three-dimensional quantitative structure-activity relationship (3D-QSAR) models correlate the 3D properties of a series of molecules with their biological activities, allowing researchers to predict the potency of novel, unsynthesized compounds. nih.gov

More advanced techniques like molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex, assessing the stability of the interaction over time. nih.govacs.org Pharmacophore modeling helps identify the essential 3D arrangement of chemical features necessary for a molecule to be active, which can then be used to screen large virtual libraries for potential new hits. nih.govnih.gov These computational strategies collectively enable a more targeted and efficient design of xanthine-based probes, optimizing for potency and selectivity before committing to resource-intensive chemical synthesis.

Table 2: Computational Tools in Xanthine Derivative Design

Computational Method Application in Xanthine Research Key Insights Provided Reference(s)
Molecular Docking Predicts the binding conformation of xanthine derivatives in protein active sites (e.g., xanthine oxidase). Identifies key amino acid residues and interaction types (hydrogen bonds, hydrophobic interactions). nih.govacs.org
3D-QSAR Establishes a predictive relationship between the 3D structure of xanthine analogs and their inhibitory activity. Guides the modification of the xanthine scaffold to enhance potency. nih.gov
Molecular Dynamics (MD) Simulations Simulates the movement of the ligand-protein complex over time. Assesses the stability of the binding pose and the flexibility of the target protein. nih.govacs.org
Pharmacophore Modeling Defines the essential spatial arrangement of functional groups required for biological activity. Facilitates virtual screening of compound libraries to find new active scaffolds. nih.govnih.gov

| QM/MM Simulations | Combines quantum mechanics (for the reaction site) and molecular mechanics (for the surroundings). | Explores chemical reactions and transition states within the enzyme active site. | researchgate.net |

Development of Xanthine Derivatives as Research Tools for Biochemical Investigations

Beyond their therapeutic potential, xanthine derivatives are invaluable as chemical probes for studying fundamental biological processes. scispace.com Their ability to selectively interact with specific biological targets, such as enzymes and receptors, makes them powerful tools for dissecting complex signaling pathways. researchgate.netscispace.com

A significant area of research is the development of xanthine-based inhibitors for enzymes like phosphodiesterases (PDEs) and xanthine oxidase (XO). researchgate.netscispace.com Selective inhibitors can be used to study the specific roles of these enzymes in cellular signaling and metabolism. Similarly, xanthine derivatives that act as antagonists for adenosine receptor subtypes (A1, A2A, A2B, A3) are crucial for investigating the diverse physiological roles of adenosine, from neurotransmission to inflammation. researchgate.netontosight.ai

The development of novel xanthine derivatives continues to provide more selective and potent research tools. scispace.com For example, researchers have synthesized series of compounds to probe structure-activity relationships at various receptors, helping to map the binding pockets and understand the molecular basis of ligand recognition. nih.gov These chemical probes are essential for target validation and for exploring the intricate biochemical networks within cells, paving the way for new therapeutic strategies. The ongoing synthesis of new analogs of this compound and related xanthines will undoubtedly expand this molecular toolkit for biochemical exploration. ontosight.ai

Table 3: Xanthine Derivatives as Biochemical Research Tools

Xanthine Derivative Class Biological Target Application in Research Reference(s)
General Xanthines Adenosine Receptors Investigating the roles of adenosine in cardiovascular function, neuroprotection, and inflammation. researchgate.netontosight.ai
Substituted Xanthines Phosphodiesterases (PDEs) Probing the function of specific PDE isozymes in cyclic nucleotide signaling. researchgate.netscispace.com
8-Substituted Purine-2,6-diones Serotonin (B10506) (5-HT) Receptors Exploring the influence of the xanthine scaffold on serotonin receptor binding and function. if-pan.krakow.pl
Various Synthetic Analogs Xanthine Oxidase (XO) Studying the mechanism of XO inhibition and its role in purine (B94841) metabolism and oxidative stress. nih.govpjps.pk

| Chalcone-Xanthine Hybrids | Various Cancer-Related Targets | Used to evaluate anticancer activity and explore mechanisms of action in different cancer cell lines. | rsc.org |

Q & A

Q. What are the recommended synthetic routes for 9-ethyl-3H-purine-2,6-dione, and what reaction conditions optimize yield?

The synthesis of 9-ethylpurine derivatives typically involves alkylation of purine precursors. For example, 2,6-dichloro-9-ethyl-9H-purine can be synthesized via nucleophilic substitution using ethylating agents under reflux conditions . A general method for analogous compounds involves reacting 2,6-dichloropurine derivatives with ethylamine or ethyl halides in polar solvents like 1-butanol, with DIPEA (N,N-diisopropylethylamine) as a base to deprotonate intermediates. Heating at 110°C for 12–24 hours maximizes yield, followed by purification via silica gel chromatography with chloroform/acetone (4:1) . Key considerations include controlling steric hindrance during alkylation and avoiding over-substitution.

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Structural validation requires a combination of:

  • 1H/13C NMR : To confirm ethyl group integration (e.g., triplet at δ ~1.2–1.4 ppm for CH3 and quartet at δ ~4.0–4.2 ppm for CH2 in ethyl substituents) and purine ring protons .
  • IR Spectroscopy : To identify carbonyl stretching vibrations (~1680–1700 cm⁻¹ for C=O groups at positions 2 and 6) .
  • Mass Spectrometry (ESI-MS) : For molecular ion peaks matching the expected molecular weight (e.g., m/z 211.0 for C7H8N4O2) .
  • HPLC : To assess purity (>95% is standard for biological assays) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies on 9-ethyl-purine derivatives?

Discrepancies in antitumor or enzyme inhibition data often arise from variations in assay conditions. To address this:

  • Standardize Assay Protocols : Use consistent cell lines (e.g., HeLa or MCF-7 for cytotoxicity) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
  • Validate Target Engagement : Employ techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure direct binding affinities.
  • Statistical Reprodubility : Apply ANOVA or t-tests to compare results across replicates and labs, ensuring p-values <0.05 .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the C2 and C6 positions are electrophilic due to electron-withdrawing carbonyl groups .
  • Molecular Dynamics (MD) Simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction pathways .
  • Docking Studies : Assess interactions with biological targets (e.g., kinase enzymes) using software like AutoDock Vina .

Q. What strategies mitigate side reactions during alkylation steps in purine-dione synthesis?

  • Protecting Groups : Temporarily block reactive N7 or N9 positions with benzyl or tert-butoxycarbonyl (Boc) groups to direct alkylation to the desired site .
  • Low-Temperature Alkylation : Perform reactions at 0–5°C to reduce kinetic competition for multiple substitution sites.
  • Catalytic Agents : Use phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to enhance regioselectivity in biphasic systems .

Data Contradiction Analysis

Case Example : Conflicting NMR data for ethyl-substituted purines may arise from tautomerism (e.g., 3H vs. 7H purine-dione forms). To resolve:

  • Variable Temperature NMR : Identify coalescence temperatures to confirm dynamic equilibria between tautomers .
  • Deuterium Exchange Experiments : Track proton environments to distinguish between keto-enol or amine-imine tautomeric shifts .

Key Methodological Tables

Q. Table 1. Comparison of Synthetic Methods for 9-Ethylpurine Derivatives

MethodReagents/ConditionsYield (%)Purity (HPLC)Reference
Nucleophilic Alkylation2,6-Dichloropurine, EtBr, DIPEA, 1-butanol, 110°C68–72>95%
Microwave-AssistedEthylamine, DMF, 150°C, 30 min8598%

Q. Table 2. Critical NMR Peaks for Structural Confirmation

Proton/GroupChemical Shift (δ, ppm)Multiplicity
Ethyl CH31.25–1.35Triplet
Ethyl CH24.10–4.30Quartet
Purine C8-H8.20–8.50Singlet
C2/C6 Carbonyl (IR)1680–1700 cm⁻¹-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.